5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride
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Overview
Description
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a thieno[3,2-c]pyridin-2-one core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
4-Hydroxy-2-quinolones: These compounds also have a heterocyclic core and are known for their pharmaceutical applications.
Uniqueness
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is unique due to its specific structural features, such as the 2-chlorophenyl group and the thieno[3,2-c]pyridin-2-one core
Properties
CAS No. |
83427-64-9 |
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Molecular Formula |
C16H19Cl2NOS |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-[1-(2-chlorophenyl)propyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C16H18ClNOS.ClH/c1-2-14(12-5-3-4-6-13(12)17)18-8-7-15-11(10-18)9-16(19)20-15;/h3-6,9,14-15H,2,7-8,10H2,1H3;1H |
InChI Key |
NLUPIWGDHWDJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Origin of Product |
United States |
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